2,4,6-Trichlorophenyl laurate
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Overview
Description
2,4,6-Trichlorophenyl laurate is an organic compound with the molecular formula C18H25Cl3O2 It is a derivative of lauric acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4,6-trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorophenyl laurate can be synthesized through the esterification of lauric acid with 2,4,6-trichlorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl laurate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of lauric acid and 2,4,6-trichlorophenol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones and other oxidized derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Lauric acid and 2,4,6-trichlorophenol.
Oxidation: Quinones and other oxidized phenyl derivatives.
Substitution: Various substituted phenyl laurate derivatives.
Scientific Research Applications
2,4,6-Trichlorophenyl laurate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of the trichlorophenyl group.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,4,6-trichlorophenyl laurate involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorophenyl acetate
- 2,4,6-Trichlorophenyl butyrate
- 2,4,6-Trichlorophenyl palmitate
Uniqueness
2,4,6-Trichlorophenyl laurate is unique due to its specific combination of the trichlorophenyl group and lauric acid. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and stability, making it suitable for various applications that require these characteristics.
Properties
CAS No. |
26253-52-1 |
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Molecular Formula |
C18H25Cl3O2 |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) dodecanoate |
InChI |
InChI=1S/C18H25Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-17(22)23-18-15(20)12-14(19)13-16(18)21/h12-13H,2-11H2,1H3 |
InChI Key |
KHCOZGXKVONPAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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